Product packaging for Dexlansoprazole(Cat. No.:CAS No. 138530-94-6)

Dexlansoprazole

货号: B1670344
CAS 编号: 138530-94-6
分子量: 369.4 g/mol
InChI 键: MJIHNNLFOKEZEW-RUZDIDTESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Dexlansoprazole is a pharmaceutical compound belonging to the proton pump inhibitor (PPI) class, known for its role in suppressing gastric acid secretion . It is the (R)-(+)-enantiomer of lansoprazole and functions by irreversibly inhibiting the H+/K+ ATPase enzyme system at the secretory surface of the gastric parietal cell, which is the final step of hydrochloric acid production . This mechanism provides potent suppression of both basal and stimulated acid secretion, making it a valuable tool for gastrointestinal research . A key characteristic of this compound is its innovative dual delayed-release formulation, designed to overcome limitations of earlier PPIs . This formulation results in two distinct plasma concentration peaks—the first occurring 1-2 hours after administration and the second within 4-5 hours—thereby extending the duration of acid suppression . Its research value extends to studying the healing and maintenance of healed erosive esophagitis and the management of gastroesophageal reflux disease (GERD) symptoms . This compound is extensively metabolized in the liver primarily by CYP2C19 and CYP3A4, and its pharmacokinetics can be influenced by the polymorphic nature of CYP2C19, offering avenues for pharmacogenetic studies . Researchers should note that long-term administration of PPIs like this compound has been associated with specific biochemical changes in laboratory settings, including potential risks of hypomagnesemia, Vitamin B12 deficiency, and increased susceptibility to certain infections . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14F3N3O2S B1670344 Dexlansoprazole CAS No. 138530-94-6

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-[(R)-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIHNNLFOKEZEW-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CN=C1C[S@@](=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.21mg/mL at pH7.0
Record name Dexlansoprazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05351
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

138530-94-6
Record name (+)-Lansoprazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138530-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexlansoprazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05351
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (+)-2-[(R)-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl} sulfinyl]-1H-benzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEXLANSOPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYE4T5I70X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

Decomposes at 140ºC
Record name Dexlansoprazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05351
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Pharmacological Characterization of Dexlansoprazole

Mechanism of Action: Proton Pump Inhibition at the Cellular Level

Dexlansoprazole exerts its therapeutic effect by inhibiting the gastric parietal cell's hydrogen-potassium adenosine (B11128) triphosphatase (H+/K+-ATPase), commonly referred to as the proton pump. drugbank.comnih.govpatsnap.com This enzyme is the final common pathway for gastric acid secretion. drugbank.comgutnliver.org By blocking the proton pump, this compound effectively suppresses the secretion of hydrochloric acid into the gastric lumen. drugbank.compatsnap.com

Specificity and Binding Characteristics to H+/K+-ATPase

This compound, like other PPIs, is administered as a prodrug. It becomes activated in the acidic environment of the secretory canaliculi of the parietal cells. nih.govgutnliver.org Once activated, it undergoes conversion to a sulphenamide form, which is the active inhibitor. nih.govresearchgate.net This active form then binds covalently to specific cysteine residues on the H+/K+-ATPase enzyme. nih.govpatsnap.comresearchgate.net This covalent binding leads to irreversible inhibition of the pump's activity, preventing the exchange of hydrogen ions from the cytoplasm for potassium ions in the secretory canaliculus, which is essential for acid secretion. drugbank.comnih.govpatsnap.com All PPIs are reported to react with cysteine 813 on the H+/K+-ATPase. wikipedia.orgfrontiersin.org

Comparison with Other Proton Pump Inhibitors' Inhibitory Mechanisms

While the fundamental mechanism of action – covalent binding to the H+/K+-ATPase – is shared among PPIs, there are differences in their specific binding sites and pharmacokinetic profiles that can influence their effects. wikipedia.orgfrontiersin.org For instance, omeprazole (B731) reacts with cysteine 813 and 892, lansoprazole (B1674482) with cysteines 813 and 321, pantoprazole (B1678409) with cysteines 813 and 822, and rabeprazole (B1678785) with cysteines 892, 822, and 321. wikipedia.orgfrontiersin.org this compound, being the R-enantiomer of lansoprazole, shares similarities in its interaction with the pump but its DDR formulation provides a distinct pharmacokinetic advantage. nih.govjnmjournal.org This formulation allows for two peak plasma concentrations, which contributes to a more sustained inhibition of acid secretion compared to some conventional PPIs with single-release mechanisms. mdpi.comscispace.comresearchgate.net

Pharmacodynamics of Gastric Acid Suppression

The pharmacodynamics of this compound are characterized by its ability to effectively suppress gastric acid production, leading to elevated intragastric pH levels. nih.govtandfonline.com The DDR formulation is designed to provide prolonged acid control over a 24-hour period. jnmjournal.orgpatsnap.comscispace.com

Intragastric pH Profile Over 24 Hours

Studies evaluating the 24-hour intragastric pH profile following this compound administration have demonstrated its efficacy in maintaining elevated pH levels. nih.govtandfonline.com The DDR system results in two distinct peaks in plasma concentration, contributing to sustained drug levels and acid suppression throughout the day and night. scispace.comresearchgate.net For example, a study showed that this compound 60 mg maintained intragastric pH above 4.0 for 60% of the 24-hour period on day 5 of administration. nih.gov Another study comparing this compound 60 mg with esomeprazole (B1671258) 40 mg found that this compound resulted in a statistically significantly greater mean percentage of time with intragastric pH > 4 over the 24-hour postdose period (58% vs 48%, P = 0.003). nih.govdovepress.com The average mean pH over 24 hours was also significantly higher for this compound (4.3) compared to esomeprazole (3.7) (P < 0.001). nih.govdovepress.com

Duration of Acid Suppression and Clinical Significance

The extended duration of acid suppression with this compound, particularly in the later hours of the 24-hour dosing interval, is a key pharmacodynamic feature. dovepress.comjournals.co.za This prolonged effect is attributed to its DDR formulation, which provides sustained drug exposure. jnmjournal.orgscispace.com This extended duration of action is clinically significant as it can help address issues like nocturnal acid breakthrough, which can occur with PPIs that have a shorter duration of action. jnmjournal.orgtermedia.pl Studies have shown that this compound provides a statistically significant higher percentage of heartburn-free 24-hour periods and heartburn-free nights compared to placebo. termedia.placino.com.sa The prolonged acid control may contribute to improved symptom relief, especially for symptoms occurring during the night. nih.govtermedia.pl

Table 1: Comparison of 24-Hour Intragastric pH Control: this compound vs. Esomeprazole

ParameterThis compound 60 mgEsomeprazole 40 mgP-valueSource
Mean % time with pH > 4 (0-24 hours)58%48%0.003 nih.govdovepress.com
Mean % time with pH > 4 (>12-24 hours)60%42%< 0.001 nih.govdovepress.com
Average of Mean pH (0-24 hours)4.33.7< 0.001 nih.govdovepress.com
Average of Mean pH (>12-24 hours)4.53.5< 0.001 nih.govdovepress.com

*Data extracted from a study comparing single doses in healthy adults. nih.govdovepress.com

Impact on Gastric Acid Secretion Homeostasis

By irreversibly inhibiting the H+/K+-ATPase, this compound significantly alters gastric acid secretion homeostasis. The prolonged suppression of acid production leads to an increase in intragastric pH. nih.govtandfonline.com This sustained elevation in pH can impact the feedback mechanisms regulating gastrin release. Increased gastrin levels can occur as a physiological response to reduced gastric acidity. drugbank.com While this is a class effect of PPIs, the extent and clinical implications of altered homeostasis can be influenced by the degree and duration of acid suppression achieved by a specific PPI. The prolonged and consistent acid control provided by this compound's DDR formulation may have distinct effects on these homeostatic mechanisms compared to PPIs with shorter durations of action.

Pharmacokinetic Profile and Disposition

Absorption and Bioavailability Characteristics

Dexlansoprazole's absorption is influenced by its DDR formulation, leading to a distinctive plasma concentration profile. Following oral administration, mean peak plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) values generally increase in an approximately dose-proportional manner for doses of 30 mg and 60 mg drugbank.comfda.govsamipharmapk.comtakeda.com.

Dual Delayed Release (DDR) Technology and its Impact on Plasma Concentration Peaks

The DDR technology employed in this compound capsules utilizes two types of enteric-coated granules that dissolve at different pH levels wikipedia.orgdrugbank.comnih.gov. This results in two distinct peaks in the plasma concentration-time profile wikipedia.orgdrugbank.comnih.govjournals.co.zasamipharmapk.comnih.govsquarepharma.com.bd. The first peak typically occurs approximately 1 to 2 hours after administration, while the second peak appears around 4 to 5 hours after dosing drugbank.comnih.govjournals.co.zafda.govsamipharmapk.comsquarepharma.com.bd. This dual release mechanism provides prolonged drug exposure over a 24-hour period drugbank.comnih.govjournals.co.zasamipharmapk.comnih.gov. Approximately 25% of the dose is released at a pH of about 5.5 in the proximal duodenum, with the remaining 75% released at a pH of ≥ 6.75 in the more distal small intestine drugbank.comnih.gov.

Influence of Food and Timing of Administration on Pharmacokinetics

Studies have investigated the effect of food and the timing of administration relative to meals on this compound's pharmacokinetics. While food can lead to increases in Cmax (12-55%) and AUC (9-37%) in healthy subjects, the impact on intragastric pH has not been considered clinically relevant drugbank.comjnmjournal.orgnih.govresearchgate.net. This suggests that this compound can be administered without regard to food in most patients, offering dosing flexibility jnmjournal.orgnih.govresearchgate.netmedicalacademic.co.zatandfonline.com. The effect of food on the time to maximum concentration (Tmax) has been observed to vary drugbank.com.

The timing of administration relative to different meals throughout the day has also been studied. Although absorption may be slightly delayed when administered before meals other than breakfast, systemic exposures have generally been found to be bioequivalent across different administration times (before breakfast, lunch, dinner, or an evening snack) jnmjournal.orgnih.gov. This indicates that this compound provides comparable acid control regardless of the time of day it is taken, except possibly when administered before an evening snack, where a substantial reduction in intragastric pH was noted in one study jnmjournal.orgnih.govmsjonline.org.

Bioequivalence of Different Administration Routes (e.g., Oral Syringe, NG Tube)

Studies have evaluated the bioequivalence of administering this compound capsule granules mixed with water via oral syringe or nasogastric (NG) tube compared to swallowing the intact capsule. These studies have demonstrated that the bioavailability, as measured by Cmax and AUC, is similar across these different administration routes samipharmapk.comnih.govtandfonline.com. The systemic exposure to this compound has been found to be equivalent regardless of whether the intact capsule is swallowed or the granules are administered via NG tube or oral syringe nih.govtandfonline.comresearchgate.nettandfonline.comfda.gov. For orally disintegrating tablets (ODT) formulations, bioequivalence has also been shown for administration via oral syringe or NG tube compared to standard administration on the tongue without water researchgate.nettandfonline.comfda.govdovepress.com. However, a water rinse following ODT administration decreased bioavailability researchgate.nettandfonline.comfda.govdovepress.com.

Distribution and Plasma Protein Binding

Following absorption, this compound is distributed throughout the body. The apparent volume of distribution (Vz/F) after multiple doses in symptomatic GERD patients has been reported as approximately 40 L drugbank.comsamipharmapk.comtakeda.com. This compound exhibits high plasma protein binding, ranging from 96.1% to 98.8% in healthy subjects fda.govsamipharmapk.comtakeda.com. This binding is independent of concentration within the range of 0.01 to 20 mcg/mL drugbank.comnih.govfda.govsamipharmapk.comtakeda.com.

Metabolism and Biotransformation Pathways

This compound undergoes extensive metabolism in the liver drugbank.comsamipharmapk.comtakeda.comnih.gov. It is metabolized from its active state to inactive metabolites through processes involving oxidation, reduction, and subsequent conjugation with sulfate, glucuronide, and glutathione (B108866) drugbank.comsamipharmapk.comnih.gov. No parent drug is recovered in the urine following an oral dose fda.govtakeda.com.

Hepatic Metabolism via Cytochrome P450 Enzymes (CYP2C19, CYP3A4)

The primary enzymes involved in the oxidative metabolism of this compound are the cytochrome P450 (CYP) enzymes, specifically CYP2C19 and CYP3A4 wikipedia.orgdrugbank.comnih.govjnmjournal.orgfda.govsamipharmapk.comtakeda.comnih.govdovepress.comnih.govhres.camims.compharmgkb.orggutnliver.org. Hydroxylation is mainly mediated by CYP2C19, while oxidation to the sulfone metabolite is primarily carried out by CYP3A4 drugbank.comsamipharmapk.comnih.gov.

CYP2C19 is a polymorphic enzyme, leading to different metabolizer phenotypes: extensive metabolizers (1/1), intermediate metabolizers (*1/mutant), and poor metabolizers (mutant/mutant) drugbank.comsamipharmapk.comtakeda.com. This compound remains the major circulating component in plasma regardless of CYP2C19 metabolizer status drugbank.comsamipharmapk.comtakeda.com. In individuals who are intermediate or extensive CYP2C19 metabolizers, the main plasma metabolites are 5-hydroxy this compound and its glucuronide conjugate drugbank.comsamipharmapk.comtakeda.comnih.gov. Conversely, in poor CYP2C19 metabolizers, this compound sulfone is the predominant plasma metabolite drugbank.comsamipharmapk.comtakeda.comnih.gov.

While this compound is metabolized by CYP2C19 and CYP3A4, in vitro studies suggest it is not likely to inhibit several CYP isoforms, including 1A1, 1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, or 3A4, suggesting a low likelihood of clinically relevant interactions with drugs metabolized by these enzymes fda.govhres.ca.

Role of CYP2C19 Polymorphism in this compound Metabolism

This compound is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The key enzymes involved are CYP2C19 and CYP3A4. takeda.comacino.com.sapatsnap.com CYP2C19 is a polymorphic enzyme, meaning it exhibits genetic variations that lead to different metabolic capacities among individuals. takeda.comacino.com.sadrugbank.com These variations result in distinct CYP2C19 metabolizer phenotypes: extensive metabolizers (EMs), intermediate metabolizers (IMs), and poor metabolizers (PMs). takeda.comacino.com.sadrugbank.com

Despite the influence of CYP2C19 polymorphism, this compound remains the major circulating component in plasma across different metabolizer statuses. takeda.comacino.com.sadrugbank.com However, the systemic exposure of this compound is generally higher in individuals who are intermediate or poor metabolizers of CYP2C19 substrates. acino.com.sapharmgkb.org Studies have indicated that CYP2C19 poor metabolizers may have decreased metabolism of this compound compared to those with two normal function alleles. pharmgkb.org Similarly, intermediate metabolizers may also exhibit decreased metabolism compared to extensive metabolizers. pharmgkb.org

The frequency of these metabolizer phenotypes varies among populations. The poor metabolism phenotype is observed in approximately 2-5% of white and black populations, while it is more prevalent in Asian populations, ranging from 13-23%. nih.gov The extensive metabolism phenotype is less common in the Chinese population, found in only about 4%. nih.gov These genetic differences contribute to inter-individual variability in the pharmacokinetics of PPIs, with poor metabolizers having reduced CYP2C19 function. nih.govnih.gov

While CYP2C19 activity influences the level of drug exposure for many PPIs, this compound's metabolism also involves CYP3A4. takeda.comacino.com.sanih.gov In CYP2C19 intermediate and extensive metabolizers, the primary plasma metabolites are 5-hydroxy this compound and its glucuronide conjugate. takeda.comacino.com.sadrugbank.com In contrast, this compound sulfone is the major plasma metabolite in CYP2C19 poor metabolizers. takeda.comacino.com.sadrugbank.com

Research findings highlight the impact of CYP2C19 genotype on this compound exposure. For instance, in a study involving Chinese subjects, CYP2C19 poor metabolizers showed significantly higher Cmax, AUC, and half-life compared to extensive metabolizers. pharmgkb.org Intermediate metabolizers also exhibited significantly higher Cmax and AUC compared to extensive metabolizers. pharmgkb.org

Here is a summary of the influence of CYP2C19 phenotype on this compound metabolism:

CYP2C19 PhenotypeMetabolic CapacityTypical Major Plasma Metabolites (in IMs and EMs)Typical Major Plasma Metabolite (in PMs)This compound Exposure
Extensive MetabolizerHigh5-hydroxy this compound, glucuronide conjugateNot applicableLower
Intermediate MetabolizerReduced5-hydroxy this compound, glucuronide conjugateNot applicableHigher
Poor MetabolizerMarkedly Reduced or AbsentNot applicableThis compound sulfoneHigher

Formation of Inactive Metabolites

This compound undergoes extensive metabolism in the liver through oxidation, reduction, and subsequent conjugation with sulfate, glucuronide, and glutathione. takeda.comacino.com.sadrugbank.comnih.gov These metabolic processes lead to the formation of inactive metabolites. takeda.comacino.com.sadrugbank.comnih.gov

Oxidative metabolites are primarily formed through hydroxylation mediated by CYP2C19 and oxidation to the sulfone by CYP3A4. takeda.comacino.com.sadrugbank.comnih.gov Following these oxidative steps, the metabolites undergo further conjugation. takeda.comacino.com.sadrugbank.comnih.gov For example, 5-hydroxy this compound, a major metabolite in extensive and intermediate metabolizers, is subsequently conjugated with glucuronide. takeda.comacino.com.sadrugbank.com In poor metabolizers, this compound is primarily metabolized to this compound sulfone. takeda.comacino.com.sadrugbank.com

Elimination and Excretion

The elimination of this compound and its metabolites occurs primarily through renal and fecal routes. drugbank.comnih.govmedcentral.com

Renal and Fecal Excretion Routes

Following oral administration, this compound is extensively metabolized, and the unchanged drug is not recovered in the urine. takeda.comacino.com.sadrugbank.comnih.govmedcentral.com Studies using [14C]this compound in healthy male subjects have shown that approximately 50.7% of the administered radioactivity is excreted in urine, and 47.6% is excreted in the feces. takeda.comacino.com.sadrugbank.comnih.govnih.govhres.camedznat.ruvisionpharmapk.comhres.capgkb.orgfda.gov The total recovery of radioactivity in urine and feces averaged 98% after 7 days. nih.gov

Data on the excretion routes are summarized in the table below:

Excretion RoutePercentage of Administered Radioactivity
UrineApproximately 50.7% (SD: 9.0%) takeda.comacino.com.sadrugbank.comnih.govnih.govhres.camedznat.ruvisionpharmapk.comhres.capgkb.orgfda.gov
FecesApproximately 47.6% (SD: 7.3%) takeda.comacino.com.sadrugbank.comnih.govnih.govhres.camedznat.ruvisionpharmapk.comhres.capgkb.orgfda.gov

In animal studies, fecal excretion was the main route of elimination in rats and dogs, with approximately 69-81% and 53-83% of the administered radioactive dose recovered in feces, respectively. hpfb-dgpsa.cahres.cahres.capgkb.org Biliary excretion of total radioactivity in bile duct cannulated rats and dogs averaged approximately 51% and 45-63% of the administered dose, respectively. hres.cahres.capgkb.org

Impact of Renal and Hepatic Impairment on Pharmacokinetics

Renal impairment is not expected to significantly alter the pharmacokinetics of this compound. hpfb-dgpsa.camedcentral.comfda.govfda.govnih.govfda.gov This is because this compound is extensively metabolized in the liver to inactive metabolites, and the unchanged drug is not recovered in the urine. medcentral.comfda.govfda.govnih.govfda.gov Studies specifically evaluating this compound in subjects with renal impairment have not been conducted. acino.com.safda.govfda.govfda.gov However, studies with lansoprazole (B1674482), the racemic mixture from which this compound is derived, in patients with mild, moderate, or severe renal impairment demonstrated no need for dose adjustment. fda.govfda.gov

Hepatic impairment, however, can impact the pharmacokinetics of this compound. patsnap.comdrugbank.comnih.gov Systemic exposure to this compound is increased in individuals with hepatic impairment. medcentral.comfda.govmedscape.com In a study involving patients with moderate hepatic impairment (Child-Pugh Class B) who received a single 60 mg dose, the plasma exposure (AUC) of both bound and unbound this compound was approximately two times greater compared to subjects with normal hepatic function. fda.govfda.gov This increased exposure was not attributed to differences in protein binding. fda.govfda.gov

No dosage adjustment is considered necessary for patients with mild hepatic impairment (Child-Pugh Class A). nih.govmedcentral.comhres.cafda.govfda.govnih.govfda.gov However, a lower dose may be recommended for patients with moderate hepatic impairment (Child-Pugh Class B). nih.govmedcentral.comhres.cafda.govfda.govnih.govfda.govmhmedical.com Studies have not been conducted in patients with severe hepatic impairment (Child-Pugh Class C), and its use is generally not recommended in this population. medcentral.comhres.cafda.govfda.govnih.govfda.govmhmedical.comdoctoroncall.com.mymims.com

Here is a summary of the impact of renal and hepatic impairment:

Impairment TypeImpact on this compound PharmacokineticsDosage Adjustment Recommendation
Renal ImpairmentNot expected to be altered. hpfb-dgpsa.camedcentral.comfda.govfda.govnih.govfda.govNo dosage adjustment necessary. nih.govhpfb-dgpsa.camedcentral.comhres.cafda.govfda.govnih.govfda.gov
Mild Hepatic (Child-Pugh Class A)Minimal impact. nih.govNo dosage adjustment necessary. nih.govmedcentral.comhres.cafda.govfda.govnih.govfda.gov
Moderate Hepatic (Child-Pugh Class B)Increased systemic exposure (approx. twofold increase in AUC). fda.govfda.govConsider a lower dose. nih.govmedcentral.comhres.cafda.govfda.govnih.govfda.govmhmedical.com
Severe Hepatic (Child-Pugh Class C)Not studied. medcentral.comhres.cafda.govfda.govnih.govfda.govNot recommended. mhmedical.comdoctoroncall.com.mymims.com

Clinical Efficacy and Comparative Effectiveness Research

Treatment of Erosive Esophagitis (EE)

Erosive esophagitis (EE) is a complication of GERD characterized by visible breaks or lesions in the esophageal lining. mdpi.com The efficacy of dexlansoprazole has been demonstrated in healing these erosions and maintaining that healing over time. nih.govresearchgate.net

Clinical trials have established the effectiveness of this compound in healing all grades of erosive esophagitis. nih.gov In two large, double-blind, randomized controlled studies involving 4,092 patients with EE, this compound was found to be non-inferior to lansoprazole (B1674482) for healing EE. dovepress.com After 8 weeks of treatment, complete healing was observed in 92%-93% of patients receiving this compound 60 mg, compared to 86%-92% of those receiving lansoprazole 30 mg. dovepress.com

For patients with more severe disease (Los Angeles [LA] Classification grades C and D), this compound showed a notable advantage. A subgroup analysis revealed that a 90 mg dose of this compound was superior to lansoprazole, with a 7%-8% higher healing rate. dovepress.com Another study also found that healing of moderate-to-severe erosive esophagitis was significantly greater with this compound 60 mg than with lansoprazole. tandfonline.comwindows.net In adolescents (12-17 years) with endoscopically confirmed EE, treatment with this compound 60 mg for 8 weeks resulted in a healing rate of 88%. nih.govnih.gov

StudyTreatment GroupOverall Healing Rate (8 Weeks)Healing Rate in Severe EE (Grades C/D)
Sharma et al. (Pooled Data)This compound 60 mg92%-93%Not specified
Sharma et al. (Pooled Data)This compound 90 mg93%-95%Superior to Lansoprazole (7-8% higher)
Sharma et al. (Pooled Data)Lansoprazole 30 mg86%-92%Baseline for comparison
Gremse et al. (Adolescents)This compound 60 mg88%Not applicable

Maintaining esophageal healing is crucial to prevent the recurrence of symptoms and complications. In a 6-month, double-blind trial, patients with healed EE were randomized to receive this compound or a placebo. nih.gov this compound was found to be significantly superior to placebo in maintaining healing. tandfonline.comnih.gov

Using life-table analysis, the maintenance rates at 6 months were 87% for the 60 mg dose and 82% for the 90 mg dose, compared to just 26% for placebo. nih.gov When analyzed by crude rate methods, the maintenance rates were 66% and 65% for the 60 mg and 90 mg doses, respectively, versus 14% for placebo. nih.gov The efficacy in maintaining healing was consistent across all grades of EE. windows.net For patients with baseline LA grades C and D, 63% in the 30 mg group and 85% in the 60 mg group maintained healing. mdpi.com

In an adolescent population, 82% of those treated with this compound 30 mg maintained healed EE over a 16-week period, compared to 58% in the placebo group. nih.govnih.gov

Study PopulationTreatment GroupDurationMaintenance Rate (Life Table)Maintenance Rate (Crude Rate)
AdultsThis compound 60 mg6 Months87%66%
AdultsThis compound 90 mg6 Months82%65%
AdultsPlacebo6 Months26%14%
AdolescentsThis compound 30 mg16 WeeksNot applicable82%
AdolescentsPlacebo16 WeeksNot applicable58%

Management of Non-Erosive Reflux Disease (NERD)

Non-erosive reflux disease (NERD) is the most common phenotype of GERD, characterized by reflux symptoms in the absence of visible esophageal erosions on endoscopy. nih.gov this compound has been shown to be highly effective in controlling symptoms for these patients. nih.govresearchgate.net

In a 4-week, placebo-controlled study of 947 patients with NERD, this compound provided significantly better symptom relief than placebo. nih.govresearchgate.net The primary endpoint, the median percentage of 24-hour heartburn-free days, was significantly greater for both this compound 30 mg (54.9%) and 60 mg (50.0%) compared to placebo (17.5%). nih.gov

This compound was also superior in providing heartburn-free nights. The median percentages of nights without heartburn were 80.8% for the 30 mg dose and 76.9% for the 60 mg dose, versus 51.7% for placebo. nih.gov A systematic review and meta-analysis confirmed that this compound outperformed placebo in the resolution of heartburn and reflux symptoms in patients with GERD. mdpi.comphysiciansweekly.com In adolescents with NERD, this compound treatment resulted in a median of 47.3% of days with neither daytime nor nighttime heartburn. nih.gov

Treatment Group (4-Week Study)Median % of 24-Hour Heartburn-Free DaysMedian % of Heartburn-Free Nights
This compound 30 mg54.9%80.8%
This compound 60 mg50.0%76.9%
Placebo17.5%51.7%

Nocturnal heartburn and related sleep disturbances are common and bothersome symptoms for patients with GERD. nih.gov A 4-week, randomized, double-blind, placebo-controlled study specifically evaluated the efficacy of this compound 30 mg in 305 patients with frequent nocturnal heartburn. nih.govresearchgate.net

The study found that this compound was superior to placebo for the primary endpoint: the median percentage of nights without heartburn (73.1% vs. 35.7%). nih.govresearchgate.netwvu.edu A significantly greater percentage of patients receiving this compound reported relief from nocturnal heartburn (47.5% vs. 19.6%) and GERD-related sleep disturbances (69.7% vs. 47.9%) over the last week of treatment. nih.govnih.govresearchgate.net This led to significant improvements in sleep quality and a decrease in the impact of sleep disturbances on morning activities. nih.govexplorationpub.com

Comparative Efficacy Studies with Other Proton Pump Inhibitors

Direct head-to-head comparisons of this compound with other proton pump inhibitors (PPIs) are limited, but several studies, including indirect comparisons and meta-analyses, provide insights into its relative efficacy.

Lansoprazole: In studies on the healing of erosive esophagitis, this compound 60 mg demonstrated similar efficacy to lansoprazole 30 mg. dovepress.comtandfonline.com However, for more severe grades of EE, this compound has shown superiority. dovepress.com

Esomeprazole (B1671258): An indirect comparison of randomized controlled trials suggested that while there were no statistically significant differences in healing EE or maintaining healing, this compound 30 mg was more effective than esomeprazole (20 mg or 40 mg) for symptom control in patients with NERD. researchgate.netnih.gov A direct comparison trial in patients with mild erosive esophagitis (LA grades A and B) found no significant difference in symptom resolution between this compound 60 mg and esomeprazole 40 mg after 8 weeks. dovepress.com However, pharmacodynamic studies in healthy volunteers have shown that this compound 60 mg provides a longer duration of time with an intragastric pH greater than 4.0 over a 24-hour period compared to esomeprazole 40 mg, particularly in the latter half of the day. dovepress.comnih.gov

Pantoprazole (B1678409), Rabeprazole (B1678785): A crossover pilot study in healthy volunteers compared this compound 60 mg to pantoprazole 40 mg, esomeprazole 40 mg, and rabeprazole 20 mg. nih.gov this compound demonstrated a significantly longer duration with an intragastric pH > 4.0 over 24 hours compared to all other PPIs and placebo. nih.govresearchgate.net It maintained significantly higher pH levels in the 12-24 hour period compared to pantoprazole and esomeprazole. nih.gov

A network meta-analysis of 25 randomized controlled trials concluded that esomeprazole 40 mg was ranked as the best for endoscopic healing rates at 4 and 8 weeks, followed by this compound 60 mg at the 8-week mark. nih.gov

This compound versus Lansoprazole

This compound is the R-enantiomer of lansoprazole and was developed to improve upon the pharmacokinetic profile of the racemic compound. researchgate.net Its dual delayed-release formulation is designed to extend plasma concentrations, leading to a longer duration of acid suppression compared to single-release proton pump inhibitors (PPIs) like lansoprazole. mdpi.comdovepress.com

Direct comparative clinical trials have been conducted to evaluate the efficacy of this compound against its parent compound, lansoprazole, primarily in the healing of erosive esophagitis (EE). In two large, identical, double-blind, randomized controlled trials involving 4,092 patients with EE, this compound was formally tested for non-inferiority to lansoprazole. nih.gov The results showed that this compound was non-inferior to lansoprazole in healing erosive esophagitis by week 8. nih.gov Using life-table analysis, healing rates were 92-95% for this compound compared to 86-92% for lansoprazole, a difference that was not statistically significant. nih.gov However, when analyzed by crude rates, some superiority for this compound was observed in at least one of the studies. nih.gov

Further analysis of these trials revealed that in patients with moderate-to-severe EE (Los Angeles Classification grades C and D), this compound demonstrated some benefits over lansoprazole. nih.govtandfonline.com In terms of symptom relief, studies have shown that this compound provides comparable relief of heartburn to lansoprazole. mdpi.comtandfonline.com A meta-analysis also indicated that this compound led to greater improvements in GERD symptoms compared to lansoprazole in some evaluations. mdpi.com

Table 1: Comparative Efficacy of this compound vs. Lansoprazole in Healing Erosive Esophagitis

Study Design Patient Population Comparator Primary Endpoint Key Findings Reference
Two 8-week, double-blind, randomized controlled trials 4,092 patients with erosive esophagitis Lansoprazole 30 mg Healing of erosive esophagitis at week 8 This compound was non-inferior to lansoprazole. Healing rates were 92-95% for this compound vs. 86-92% for lansoprazole (life-table analysis). nih.gov
Integrated analysis of two RCTs Patients with moderate-to-severe erosive esophagitis (Grades C/D) Lansoprazole 30 mg Healing of erosive esophagitis at week 8 This compound showed some benefits over lansoprazole in this subgroup. nih.govtandfonline.com
Systematic Review and Meta-Analysis Patients with erosive GERD Lansoprazole Resolution of GERD symptoms This compound showed greater improvements in heartburn and reflux symptoms in some analyses. mdpi.com

This compound versus Esomeprazole

Comparisons between this compound and esomeprazole, the S-enantiomer of omeprazole (B731), are of significant clinical interest. While direct head-to-head trials have been limited, indirect comparisons based on meta-analyses of randomized controlled trials (RCTs) have provided valuable insights. nih.govnih.gov

One such adjusted indirect comparison of RCTs focused on their efficacy in healing erosive esophagitis (EO), maintenance of healed EO, and treatment of non-erosive reflux disease (NERD). nih.govnih.gov The analysis found no statistically significant differences between this compound and esomeprazole for the healing of erosive esophagitis or for the maintenance of healing. nih.govnih.gov

Table 2: Comparative Efficacy of this compound vs. Esomeprazole

Study Design Patient Population Comparator Primary Endpoint Key Findings Reference
Adjusted indirect comparison of RCTs Patients with NERD Esomeprazole 20 mg & 40 mg Heartburn symptom control at 4 weeks This compound 30 mg was more effective than both doses of esomeprazole. nih.govnih.gov
Adjusted indirect comparison of RCTs Patients with erosive esophagitis Esomeprazole Healing and maintenance of healed EO No statistically significant differences were found between the two drugs. nih.govnih.gov
24-week comparative study Patients with GERD Esomeprazole 40 mg Days with reflux symptoms The esomeprazole group had significantly more days with reflux symptoms. dovepress.com

This compound versus Omeprazole

Direct head-to-head clinical trials comparing the efficacy of this compound and omeprazole are not as prevalent in the literature as comparisons with other PPIs. Much of the comparative assessment is derived from network meta-analyses and studies comparing different PPIs against a common comparator. nih.govdrugs.com

Omeprazole is a racemic mixture, while this compound is a single enantiomer with a dual delayed-release mechanism designed for prolonged acid suppression. mdpi.com This pharmacokinetic difference is expected to offer more consistent 24-hour intragastric pH control with this compound. mdpi.com

A network meta-analysis of 25 RCTs evaluated the comparative effectiveness of various FDA-licensed PPIs for erosive esophagitis. nih.gov While this type of analysis provides indirect comparisons, it helps in understanding the relative positioning of these drugs. The analysis did not find significant differences in healing rates between this compound and omeprazole in most settings, though esomeprazole 40 mg showed some superiority over omeprazole 20 mg. nih.gov Generally, while all PPIs are effective, this compound's formulation is noted for offering the strongest and most prolonged acid suppression, which can be a factor in managing severe or nocturnal GERD symptoms. mdpi.com

Table 3: Comparative Efficacy of this compound vs. Omeprazole

Study Design Patient Population Comparator Primary Endpoint Key Findings Reference
Network Meta-Analysis Adults with erosive esophagitis Omeprazole 20 mg (among other PPIs) Endoscopic healing rates No significant differences were highlighted between this compound and omeprazole in overall healing rates. nih.gov
Evidence-Based Review Patients with acid-related disorders Omeprazole (among other PPIs) Acid suppression This compound's dual delayed-release formulation offers the strongest and most prolonged acid suppression among PPIs. mdpi.com

Meta-Analyses and Systematic Reviews of Comparative Efficacy

An indirect comparison of randomized controlled trials specifically focused on this compound versus esomeprazole. nih.govnih.gov This review found no significant differences in the healing or maintenance of healed erosive esophagitis. nih.govnih.gov However, it did suggest a significantly better treatment effect for this compound in the symptomatic control of heartburn in patients with non-erosive reflux disease (NERD). nih.govnih.govresearchgate.net

Another comprehensive network meta-analysis compared all FDA-licensed PPIs for erosive esophagitis. nih.gov This analysis found that while esomeprazole 40 mg showed some superiority in mucosal healing and heartburn relief compared to omeprazole and lansoprazole, there were no significant differences found between this compound and other PPIs in most clinical settings for healing rates. researchgate.netnih.gov These reviews collectively affirm the therapeutic efficacy of this compound while pointing to specific areas, such as NERD symptom control and prolonged acid suppression, where its unique formulation may offer advantages. mdpi.comresearchgate.netmdpi.com

Table 4: Summary of Meta-Analyses and Systematic Reviews

Review Type Scope Key Findings Reference
Systematic Review and Meta-Analysis Efficacy of this compound in GERD This compound outperformed placebo and other PPIs in resolving heartburn and reflux symptoms, especially in moderate to severe cases. mdpi.comphysiciansweekly.com
Indirect Comparison of RCTs This compound vs. Esomeprazole in GERD This compound was more effective for heartburn symptom control in NERD; no significant difference in healing/maintenance of erosive esophagitis. nih.govnih.gov
Network Meta-Analysis Comparative effectiveness of all FDA-licensed PPIs for erosive esophagitis Esomeprazole 40 mg showed some superiority in healing rates; no significant differences were found between this compound and other PPIs in most direct comparisons for healing. nih.gov

Efficacy in Special Patient Populations

Pediatric and Adolescent Populations

The efficacy of this compound has been evaluated in pediatric and adolescent populations for the treatment of gastroesophageal reflux disease (GERD). Studies have demonstrated its effectiveness in these younger age groups.

For adolescents (ages 12-17), a phase 2, open-label, multicenter study assessed the efficacy of this compound in patients with symptomatic, non-erosive GERD (NERD). nih.govconsultant360.comnih.gov The results showed that this compound was effective and well-tolerated. nih.govconsultant360.com Patients treated with this compound reported a median of 47.3% of days with neither daytime nor nighttime heartburn, and 73-80% of patients experienced an improvement in the severity of symptoms like epigastric pain, acid regurgitation, and heartburn. nih.govconsultant360.comnih.gov Another study in adolescents with erosive esophagitis (EE) found a high healing rate of 88% and maintained healing in 82% of patients during the maintenance phase. withpower.com

For children (ages 2-11), a study was designed to assess the safety and effectiveness of this compound in treating symptomatic non-erosive GERD. ucsf.edu Research in children aged 1 to 11 years with GERD indicated that this compound was well-tolerated and that its dual delayed-release formulation provides prolonged acid suppression, which is beneficial for managing GERD symptoms. withpower.com

Table 5: Efficacy of this compound in Pediatric and Adolescent Populations

Study Design Patient Population Indication Key Efficacy Findings Reference
Phase 2, open-label, multicenter study 104 adolescents (12-17 years) Symptomatic Non-Erosive GERD (NERD) Median of 47.3% of days without daytime or nighttime heartburn; 73-80% of patients had improved symptom severity. nih.govconsultant360.comnih.gov
36-week study 62 adolescents (12-17 years) Erosive Esophagitis (EE) Demonstrated a high healing rate of 88% and maintained healing in 82% of patients. withpower.com
Phase 1 study 36 pediatric patients (1-11 years) Gastroesophageal Reflux Disease (GERD) Found to be well-tolerated, with prolonged acid suppression beneficial for managing symptoms. withpower.com

Geriatric Populations

The evaluation of this compound's efficacy in geriatric populations is important, as older patients often experience more severe esophageal mucosal damage from GERD. researchgate.net Pharmacokinetic studies have shown that the profile of this compound was not significantly altered in elderly patients, suggesting that dose adjustments based on age alone are not typically necessary. nih.gov

Clinical efficacy in older adults has been demonstrated in analyses of large clinical trials. These studies have shown that this compound is effective for healing all grades of erosive esophagitis and improving reflux-related quality of life in the elderly. drugbank.com The healing rates and symptom control observed in geriatric patients are comparable to those seen in the general adult population.

Table 6: Efficacy of this compound in Geriatric Populations

Study Type Patient Population Key Efficacy Findings Reference
Pharmacokinetic Study Elderly patients Pharmacokinetics were not significantly altered compared to younger adults; no age-based dose adjustment required. nih.gov
Clinical Trial Data Analysis Older adults with GERD Effective in healing all grades of erosive esophagitis and improving reflux-related quality of life. drugbank.com
General GERD Management Review Older patients Often experience more severe esophageal damage; this compound is a useful tool in the management of GERD in this population. researchgate.net

Patients with Varying Body Mass Index

A higher body mass index (BMI) is recognized as a significant and independent risk factor for the development of gastroesophageal reflux disease (GERD) and its complications, such as erosive esophagitis (EO). nih.gov Research into the effect of BMI on the response to proton pump inhibitor (PPI) therapy has yielded conflicting results. nih.gov However, post-hoc analyses of Phase 3 trial data have provided specific insights into the efficacy of this compound in patients across different BMI categories. nih.govuni.lusigmaaldrich.com

In studies involving patients with both non-erosive reflux disease (NERD) and EO, it was observed that baseline heartburn severity tended to increase with a corresponding increase in BMI. nih.govuni.lusigmaaldrich.com Despite the higher baseline symptom severity in patients with higher BMI, this compound was effective in reducing the frequency and severity of 24-hour heartburn regardless of the patient's baseline BMI. nih.govuni.lusigmaaldrich.comresearchgate.net This suggests that patients with a higher BMI may experience a greater therapeutic gain from treatment due to their more severe initial symptoms. uni.lusigmaaldrich.comresearchgate.net

In patients with EO, healing rates with this compound appeared to be influenced by BMI. nih.gov Specifically, healing rates in patients treated with this compound were noted to be higher in obese patients (BMI ≥30 kg/m ²) compared to those with a BMI below 30 kg/m ². nih.govuni.luresearchgate.net One analysis showed that this trend was not observed in patients treated with lansoprazole. nih.gov For instance, at week 8, EO healing rates for patients receiving this compound were consistently high across BMI categories, while a significant trend for improved symptom relief with increasing BMI was observed for those treated with this compound but not for those on lansoprazole. nih.gov

Table 1: Erosive Esophagitis Healing Rates by BMI at Week 8

BMI Category ( kg/m ²)This compound 60 mgLansoprazole 30 mg
<2585.9%81.2%
25 to <3084.7%82.8%
≥3087.7%81.1%
Data sourced from a post-hoc analysis of Phase 3 trial data. nih.gov

This analysis suggests that the efficacy of this compound for healing EO is maintained in patients with a higher BMI. nih.gov In fact, patients with the highest BMI receiving this compound seemed to heal faster than those with the lowest BMI. nih.gov

Long-term Efficacy and Symptom Control

This compound has demonstrated efficacy in the long-term management of GERD, particularly in maintaining the healing of erosive esophagitis and controlling symptoms over extended periods. nih.govtandfonline.com

Table 2: Maintenance of Healed Erosive Esophagitis over 6 Months

Treatment GroupPercentage of Patients with Maintained Healing
This compound 30 mg74.9%
This compound 60 mg82.5%
Placebo27.2%
Data sourced from a 6-month follow-up trial. dovepress.com

Beyond maintaining mucosal healing, long-term this compound therapy is effective in controlling reflux symptoms. nih.gov In a maintenance study, patients taking this compound reported being heartburn-free on 96% of days over a 6-month period. tandfonline.com The sustained symptom control contributes to an improved quality of life for patients on long-term treatment. nih.gov Studies extending up to one year have confirmed that the efficacy of this compound in controlling reflux symptoms is retained over the course of maintenance treatment. nih.gov In adolescents, a 16-week study showed that healing was maintained in 82% of those treated with this compound compared to 58% in the placebo group. nih.gov

Pharmacovigilance and Safety Assessment

Adverse Event Profile from Clinical Trials

The safety of dexlansoprazole has been assessed in controlled and uncontrolled clinical studies involving a large number of patients. nih.govhres.ca In phase III clinical trials, this compound was generally well tolerated, exhibiting a side-effect profile comparable to that of lansoprazole (B1674482). tandfonline.comnih.gov

The most commonly reported treatment-emergent adverse events (occurring in ≥2% of patients) in clinical trials included diarrhea, abdominal pain, nausea, vomiting, flatulence, and upper respiratory tract infections. tandfonline.comtermedia.pl Pediatric patients aged 12 to 17 years showed an adverse reaction profile similar to adults, with headache, abdominal pain, diarrhea, nasopharyngitis, and oropharyngeal pain being the most common reactions (≥5%). hres.carxlist.com

Data from pooled phase III studies and a 12-month safety study involving over 4200 patients indicated that the incidence of treatment-emergent adverse events per 100 patient-months was lower in this compound groups compared to placebo and lansoprazole groups. nih.gov

Here is a summary of common adverse events reported in controlled studies:

Adverse ReactionPlacebo (N=896) %This compound MR 30 mg (N=455) %This compound MR 60 mg (N=2218) %This compound MR total (N=2621) %
Diarrhea1.9---
Abdominal pain----
Nausea----
Upper respiratory infection----
Vomiting----
Gas----
Headache2.3---

Note: Specific percentage data for all common adverse events across all this compound groups and placebo were not consistently available across the provided snippets for this table. The table includes data points that were explicitly mentioned with percentages and group sizes. hres.ca

Serious Adverse Events and Discontinuation Rates

In a 12-month safety study, thirty patients experienced at least one serious adverse event; the majority of these events were considered unrelated to the study drug. nih.gov Fewer patients receiving this compound MR discontinued (B1498344) therapy because of an adverse event compared to the placebo group (P ≤ 0.05). nih.gov

Serious adverse events that have been reported with PPIs, including this compound, or are considered class effects include acute interstitial nephritis, Clostridium difficile-associated diarrhea, bone fracture, severe cutaneous adverse reactions, cutaneous and systemic lupus erythematosus, cyanocobalamin (B1173554) (Vitamin B12) deficiency, hypomagnesemia and mineral metabolism disturbances, and fundic gland polyps. hres.carxlist.comfda.govdrugbank.comwikipedia.orgsaintlukeskc.orgmedlineplus.govhres.camayoclinic.org Hypomagnesemia, in particular, can lead to serious adverse events such as tetany, arrhythmias, and seizures. hres.cahres.ca

Impact on Laboratory Parameters and Gastric Biopsy Findings

Clinical trials have assessed the impact of this compound on laboratory parameters and gastric biopsy findings. nih.govnih.gov No clinically meaningful changes in clinical laboratory parameters were noted in a 12-month safety study. nih.gov Similarly, a pooled analysis of phase 3 trials found no clinically concerning trends in clinical laboratory results. nih.gov

As expected with acid suppressive therapy, serum gastrin values rose with this compound treatment; these increases were not dose-related. nih.govnih.gov Gastrin parameters typically declined within 3 days after drug discontinuation and returned to baseline within 7 days. nih.gov

Gastric biopsy specimens obtained from patients treated with this compound for up to one year revealed no instances of enterochromaffin-like (ECL) cell hyperplasia, dysplasia, or neoplasia. nih.govnih.govmedcentral.comhres.ca While animal studies have shown carcinoid lesions, no adenomatoid, dysplastic, or neoplastic changes have been observed in patients receiving long-term PPI therapy to date. medcentral.com Long-term use of PPIs, especially beyond one year, is associated with an increased risk of fundic gland polyps, which are mostly asymptomatic. hres.camedlineplus.govmayoclinic.org

Potential for Drug-Drug Interactions

This compound, like other PPIs, has the potential for drug-drug interactions, primarily due to its effect on gastric pH and metabolism via cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4. medznat.rumedcentral.comnih.govmims.com

Interaction with Clopidogrel (B1663587) and Platelet Function

Clopidogrel is a prodrug that requires metabolism by CYP2C19 to its active metabolite for antiplatelet activity. medcentral.comtakeda.com PPIs can inhibit CYP2C19, potentially reducing the effectiveness of clopidogrel. medcentral.comnih.govtakeda.com

Studies have investigated the interaction between this compound and clopidogrel. In healthy subjects who were extensive metabolizers of CYP2C19, concomitant use of this compound (60 mg once daily) with clopidogrel (75 mg once daily) for 9 days reduced exposure to the active metabolite of clopidogrel by about 9% compared to clopidogrel alone. medcentral.com The observed effects of this compound on metabolite exposure and clopidogrel-induced platelet inhibition were not considered clinically important. medcentral.comtakeda.comtakeda.com

Comparative studies with other PPIs have shown that this compound and lansoprazole had less effect on the antiplatelet activity of clopidogrel than omeprazole (B731) or esomeprazole (B1671258). medcentral.comnih.govjnmjournal.org The order of effect on clopidogrel potency from most to least effect was omeprazole > esomeprazole > lansoprazole > this compound. nih.govjnmjournal.org

Based on these findings, the manufacturer of this compound states that no dose adjustment of clopidogrel is necessary when administered with approved doses of this compound. medcentral.comhres.catakeda.com However, the decision to use a PPI concomitantly with clopidogrel should be based on an assessment of individual patient risks and benefits. medcentral.com

Interactions with Other Concomitant Medications (e.g., Digoxin (B3395198), Warfarin)

This compound can interfere with the absorption of drugs for which gastric pH is an important determinant of bioavailability. This includes drugs such as ampicillin (B1664943) esters, digoxin, iron salts, and ketoconazole. hres.camedcentral.comtakeda.com Monitoring digoxin concentrations may be necessary with concomitant use. rxlist.com

Concomitant use of this compound with warfarin (B611796) may require monitoring for increases in international normalized ratio (INR) and prothrombin time, as increases in these parameters can lead to abnormal bleeding. medcentral.comtakeda.com However, one study in healthy subjects showed that co-administration of this compound 90 mg once daily for 11 days with a single 25 mg oral dose of warfarin did not result in significant differences in warfarin pharmacokinetics or INR compared to warfarin with placebo. hres.ca

Other potential interactions include:

Methotrexate (B535133): Concomitant use of PPIs with methotrexate (particularly at high doses) may elevate and prolong serum concentrations of methotrexate and/or its metabolite, potentially leading to toxicities. rxlist.commedcentral.com Temporary withdrawal of this compound may be considered in some patients receiving high-dose methotrexate. rxlist.commedcentral.com

Tacrolimus (B1663567): Concomitant administration of this compound and tacrolimus may increase whole blood levels of tacrolimus, especially in patients who are intermediate or poor metabolizers of CYP2C19. rxlist.comhres.catakeda.com

Antiretroviral Drugs: Co-administration of this compound with certain antiretroviral drugs like atazanavir (B138) and rilpivirine (B1684574) is not recommended or contraindicated due to potential decreases in their systemic concentrations and loss of therapeutic effect. hres.camedcentral.comtakeda.com

Class-Specific Proton Pump Inhibitor Safety Considerations in the Context of this compound

This compound shares several class-specific safety considerations with other PPIs. These include the potential for increased risk of Clostridium difficile-associated diarrhea, particularly in hospitalized patients. fda.gov Long-term and high-dose PPI therapy has been associated with an increased risk for osteoporosis-related fractures of the hip, wrist, or spine, predominantly in the elderly or those with other risk factors. fda.govacino.com.sawikipedia.orgsaintlukeskc.orgmayoclinic.org Patients should use the lowest effective dose for the shortest duration appropriate for their condition. fda.govsaintlukeskc.orgmayoclinic.orghres.ca

Chronic use of PPIs can also lead to hypomagnesemia, which may require magnesium replacement and discontinuation of the PPI. hres.carxlist.comdrugbank.comhres.camayoclinic.org Monitoring magnesium levels prior to initiation and periodically during prolonged treatment may be considered, especially in patients taking concomitant medications that can cause hypomagnesemia (e.g., diuretics) or digoxin. hres.carxlist.comhres.camayoclinic.orgmedcentral.com

Other class effects include the potential for vitamin B12 deficiency with long-term use and interference with investigations for neuroendocrine tumors due to increased chromogranin A (CgA) levels secondary to decreased gastric acidity. hres.cadrugbank.comhres.camayoclinic.org

Risk of Enteric Infections (e.g., Clostridium difficile)

The reduction of gastric acidity by PPIs, including this compound, can alter the gastrointestinal microbiome, potentially increasing the susceptibility to enteric infections. Studies suggest an association between the use of gastric-acid-suppressive drugs and an increased risk of enteric infection. researchgate.netmdpi.com This effect appears to be related to the degree of gastric acid inhibition and is generally greater with PPI use compared to H2-receptor antagonists. mdpi.com Pathogens such as Clostridioides difficile, Salmonella, and Campylobacter have been implicated in these infections. mdpi.com

Research indicates that PPI users have a significantly higher risk of developing Clostridioides difficile infection (CDI). A systematic review and meta-analysis found that PPI users have a 74% higher risk of developing CDI and a 2.5-fold higher risk of recurrent infections compared to non-users. mdpi.com Another meta-analysis reported that the risk of acquiring C. difficile is almost two times higher in PPI users than in non-users. nih.gov This increased risk is thought to be linked to PPI-driven dysbiosis, leading to decreased microbial diversity and increased colonization by potential pathogens. mdpi.com

A population-based case-control study involving a large number of patients with enteric infection and controls found that the adjusted odds ratio (OR) for PPI use with enteric infection was 5.526 (95% confidence interval [CI], 5.274–5.791). researchgate.netmdpi.com For this compound specifically, when used in combination with H2-receptor antagonists, the adjusted odds ratio for enteric infection was reported as 2.149 (95% CI, 1.472 to 3.137). researchgate.net

Nutritional Deficiencies (e.g., Vitamin B12, Iron, Magnesium, Calcium)

Long-term use of PPIs can interfere with the absorption of certain nutrients, potentially leading to deficiencies. drugbank.commdpi.com This is primarily attributed to the reduction in gastric acid, which is necessary for the proper absorption of some vitamins and minerals. fda.govhealthline.com

Vitamin B12 deficiency has been associated with long-term PPI use (typically longer than three years) due to reduced stomach acid needed for its absorption. fda.govhealthline.com While some studies have not found significant alterations in vitamin B12 levels during long-term PPI therapy in all patients, the risk should be considered, especially in those with clinical symptoms consistent with the deficiency. fda.govhealthline.commdpi.com

Hypomagnesemia (low blood magnesium levels) has been reported rarely in patients treated with PPIs for at least three months, with most cases occurring after a year of therapy. fda.gov In many instances, treating hypomagnesemia required magnesium replacement and discontinuation of the PPI. fda.gov Healthcare professionals may consider monitoring magnesium levels before initiating PPI treatment and periodically during therapy, particularly in patients at risk or those taking concomitant medications that can cause hypomagnesemia. fda.govhealthline.com

PPIs may also interfere with calcium and iron absorption. drugbank.commdpi.com While the mechanism for reduced calcium absorption is not fully understood, it is hypothesized that decreased hydrochloric acid may play a role. mdpi.com Studies have indicated that taking PPIs for 6–12 months is associated with an increased risk of hip, wrist, or vertebral fractures in the elderly, which could be linked to altered calcium levels and potentially hypomagnesemia. mdpi.com Regarding iron, this compound can cause a decrease in the absorption of various ferric compounds. drugbank.com

Association with Bone Fractures

Several observational studies have suggested a possible association between PPI therapy, including this compound, and an increased risk of osteoporosis-related fractures of the hip, wrist, or spine. drugbank.comfda.govhres.camedshadow.orgfda.govmdpi.com The increased risk appears to be primarily observed in older individuals and may be associated with high-dose and long-term PPI therapy (a year or longer). fda.govhres.camedshadow.orgfda.gov

However, the exact mechanisms underlying this potential association are not fully understood, and it is not definitively clear if PPI use directly causes osteoporosis. medshadow.orgfda.govmdpi.comresearchgate.net Some studies have not found a consistent association between chronic PPI use and bone mineral density. fda.govresearchgate.net A prospective study in healthy postmenopausal women evaluated the effect of this compound and esomeprazole on bone turnover and bone mineral density over 26 weeks. While significant increases in markers of bone turnover were observed in the PPI groups compared to placebo, these levels remained within the normal reference range, and there were no significant differences in bone mineral density. researchgate.netnih.gov This suggests that short-to-medium term PPI use may not have clinically meaningful effects on bone homeostasis. nih.gov Despite the unclear causality, regulatory bodies like the FDA have included information about the potential risk of fractures with PPIs in product labeling. medshadow.orgmdpi.com

Rebound Acid Hypersecretion

Rebound acid hypersecretion (RAHS) is a phenomenon that can occur after the discontinuation of PPI therapy, characterized by a temporary increase in gastric acid production above pretreatment levels. drugbank.comresearchgate.netnih.gov This is believed to be a compensatory effect resulting from the hypergastrinemia induced by prolonged acid suppression. researchgate.netnih.govmdpi.com The elevated gastrin levels can lead to trophic effects on enterochromaffin-like (ECL) cells in the stomach, which are responsible for histamine (B1213489) release, a key stimulant of acid secretion. hres.caresearchgate.netnih.govmdpi.com

While RAHS has been well documented, particularly in healthy volunteers where it can lead to the development of acid-related symptoms upon discontinuation, its clinical implications and risk factors in patient populations are not fully understood. researchgate.netnih.gov It is conceivable that rebound hyperacidity could exacerbate symptoms after discontinuation, potentially leading patients to reinstitute PPI therapy unnecessarily. researchgate.netnih.gov However, some studies, including a post hoc analysis of this compound clinical trial data, have failed to document symptomatic RAHS in patients with reflux disease following discontinuation. dovepress.comnih.gov

Hypergastrinemia and its Clinical Implications

Long-term PPI therapy leads to elevated serum gastrin levels in most patients, a physiological response to reduced intragastric acidity. drugbank.comnih.govdovepress.comresearchgate.net Fasting serum gastrin levels can increase significantly with chronic PPI use, with higher levels observed in some individuals. researchgate.net this compound has been shown to increase serum gastrin levels, which typically return to baseline upon discontinuation. drugbank.comdovepress.com

The clinical implications of PPI-induced hypergastrinemia are a subject of concern, largely due to gastrin's trophic effects, particularly on ECL cells. hres.canih.govmdpi.comresearchgate.net Prolonged hypergastrinemia can lead to ECL cell hyperplasia and the formation of gastric polyps. hres.camdpi.comresearchgate.net While a clear causal link between hypergastrinemia alone and gastric cancer in humans has not been definitively established, concerns have been raised regarding the potential for long-term gastrin elevation to have a carcinogenic effect or act as a co-factor in the development of gastric tumors, particularly in the presence of other risk factors like Helicobacter pylori infection or gastric atrophy. hres.camdpi.comnih.govresearchgate.net

Increased gastrin levels can also lead to increased levels of chromogranin A (CgA), a marker for neuroendocrine tumors. drugbank.comfda.govhres.ca Elevated CgA levels secondary to decreased gastric acidity can interfere with diagnostic investigations for neuroendocrine tumors, potentially causing false positive results. drugbank.comfda.govhres.ca It is generally recommended to stop PPI treatment prior to measuring CgA levels to avoid this interference. fda.govhres.ca

Therapeutic Applications Beyond Gastroesophageal Reflux Disease Gerd

Helicobacter pylori Eradication Regimens

Helicobacter pylori (H. pylori) infection is a significant cause of peptic ulcers and gastritis and is a risk factor for gastric cancer. Eradication of H. pylori typically involves combination therapy, including a PPI and multiple antibiotics. Proton pump inhibitors play a crucial role in these regimens by increasing intragastric pH, which enhances the stability and efficacy of certain antibiotics used to target H. pylori.

Dexlansoprazole has been noted for its effectiveness in the treatment of Helicobacter pylori infections as part of combination therapies. nih.govdovepress.com While specific detailed clinical trial data on this compound-based H. pylori eradication regimens were not extensively detailed in the reviewed literature, the inclusion of this compound in discussions of H. pylori treatment highlights its recognized role in this application. nih.govdovepress.com Bismuth-based quadruple therapy, which includes a PPI, bismuth salt, tetracycline, and metronidazole, is one established regimen for H. pylori eradication, particularly in areas with high clarithromycin (B1669154) resistance or following failure of initial therapy. wikipedia.orgnih.gov As a PPI, this compound can be incorporated into such multi-drug approaches aimed at eliminating the bacterium.

Potential Applications in Other Acid-Related Disorders

The fundamental action of this compound is the suppression of gastric acid secretion through the inhibition of the H+/K+-ATPase enzyme in gastric parietal cells. drugbank.commims.com This mechanism is beneficial in a range of conditions driven by excessive or problematic stomach acid.

While the primary focus of this compound research and clinical use has been on GERD and its manifestations, its classification as a potent PPI suggests potential applications in other acid-related conditions where acid suppression is therapeutic. Other PPIs, such as lansoprazole (B1674482) (the racemic mixture containing this compound), are indicated for conditions like Zollinger-Ellison syndrome and peptic ulcer disease. wikipedia.orgontosight.ai Zollinger-Ellison syndrome is a rare condition characterized by excessive gastric acid secretion due to a gastrin-producing tumor. Peptic ulcer disease, including gastric and duodenal ulcers, is often linked to H. pylori infection or NSAID use, both of which benefit from acid suppression.

Methodological Considerations in Dexlansoprazole Research

Study Designs in Clinical Trials (Randomized, Double-Blind, Placebo-Controlled)

Clinical trials investigating dexlansoprazole frequently utilize randomized, double-blind, placebo-controlled designs, considered the gold standard for evaluating treatment efficacy. These designs minimize bias and allow for a clear comparison of this compound's effects against a placebo or an active comparator. For instance, a Phase 3 study evaluating this compound for maintaining healing in subjects with healed erosive esophagitis employed a randomized, double-blind, placebo-controlled, parallel assignment design over 6 months. healthengine.com.au Another Phase 3 study assessing symptom relief in subjects with symptomatic nonerosive GERD also used a randomized, double-blind, multicenter, placebo-controlled, 3-arm design with a 4-week treatment period. centerwatch.com Similarly, studies comparing this compound to other proton pump inhibitors (PPIs) for healing EE have been conducted as randomized, double-blind, multicenter, active-controlled trials. centerwatch.com The use of blinding ensures that neither the participants nor the researchers know who is receiving the active treatment, reducing performance and observer bias. Randomization helps to ensure that the treatment groups are comparable at baseline, distributing potential confounding factors evenly.

Endoscopic Evaluation and Classification Systems (e.g., Los Angeles Classification)

Endoscopic evaluation plays a vital role in assessing the severity of esophageal mucosal damage, particularly in studies focusing on erosive esophagitis. The Los Angeles (LA) Classification Grading System is a widely used standardized tool for categorizing the severity of EE based on endoscopic findings. nih.gov This classification system grades the severity from A to D, with D representing the most severe erosions. termedia.pl Studies on this compound's efficacy in healing EE require endoscopically confirmed EE at screening, often specifying inclusion criteria based on LA classification grades. centerwatch.comjnmjournal.orgnih.gov For example, clinical trials have enrolled patients with EE of grades A, B, C, or D according to the LA classification. centerwatch.comnih.gov Endoscopy is performed at baseline and at specified intervals during the study to monitor the healing progress of erosions. nih.gov The LA classification provides an objective measure to assess the anatomical outcome of treatment.

Symptom Assessment and Quality of Life Metrics (e.g., PAGI-QOL, PAGI-SYM, GERDQ)

Beyond objective measures like endoscopic healing, clinical trials on this compound extensively utilize patient-reported outcomes (PROs) to evaluate symptom relief and the impact on quality of life. Several validated questionnaires are commonly employed for this purpose. The Patient Assessment of Upper Gastrointestinal Disorders-Symptom Severity Index (PAGI-SYM) and the Patient Assessment of Upper Gastrointestinal Disorders-Quality of Life (PAGI-QOL) are frequently used to assess the severity of GERD-related symptoms and their impact on patients' lives. jnmjournal.orgmdpi.comresearchgate.netnih.gov These instruments have demonstrated acceptable psychometric properties in clinical trial participants. nih.gov The Gastroesophageal Reflux Questionnaire (GERDQ) is another validated tool used to assess GERD symptoms. mdpi.com Daily diaries, including electronic diaries (eDiaries), are also utilized for subjects to record the presence and severity of symptoms like heartburn and acid regurgitation on a daily basis. healthengine.com.aujnmjournal.orgnih.gov Other metrics used include the Pittsburgh Sleep Quality Index (PSQI), the Nocturnal Gastroesophageal Reflux Disease Symptom Severity and Impact Questionnaire (N-GSSIQ), and the Work Productivity and Activity Impairment questionnaire (WPAI) to capture the broader impact of GERD symptoms. mdpi.com

pH Monitoring Methodologies

Intragastric pH monitoring is a critical methodology for assessing the pharmacodynamic effects of this compound, specifically its ability to suppress gastric acid secretion. This involves continuously measuring and recording the pH levels within the stomach over a specified period, typically 24 hours. gutnliver.orgspringermedizin.deacademicmed.org Disposable single-use pH probes, such as the ComforTecTM plus antimony pH catheter, are commonly used. gutnliver.org These probes are typically inserted transnasally and positioned in the stomach, about 5 to 10 cm below the lower esophageal sphincter. gutnliver.org The pH data is recorded at frequent intervals, for example, every five seconds, using a gastric pH logger. gutnliver.org Data analysis involves calculating parameters such as the percentage of time the intragastric pH is above a certain threshold (e.g., pH > 4 or pH > 6) over the monitoring period. gutnliver.orgspringermedizin.deacademicmed.orgresearchgate.net Studies have shown that this compound can achieve a higher mean percentage of time with intragastric pH > 4 compared to placebo and some other PPIs over 24 hours. researchgate.netnih.gov pH monitoring provides objective data on the duration and extent of acid suppression achieved by this compound.

Detailed Research Findings Related to Methodologies:

Studies employing these methodologies have yielded significant findings regarding this compound. For instance, a meta-analysis of randomized clinical trials (RCTs) indicated that this compound was superior to placebo in resolving heartburn and reflux symptoms in patients with GERD. mdpi.com In studies using endoscopic evaluation, this compound has demonstrated high healing rates for erosive esophagitis across different LA classification grades. termedia.plnih.gov Symptom assessment tools like PAGI-QOL and PAGI-SYM have shown significant improvements in quality of life and symptom severity with this compound treatment compared to placebo. jnmjournal.org pH monitoring studies have highlighted this compound's ability to maintain elevated intragastric pH for prolonged periods, attributed to its dual-delayed release formulation. gutnliver.orgresearchgate.netnih.gov

Data Tables

Here are examples of how data from the research findings could be presented in interactive tables:

Study TypeDesignComparatorPrimary Endpoint Examples
Healing of Erosive EsophagitisRandomized, Double-Blind, Active-ControlledLansoprazole (B1674482)Percentage of patients with healed EE at a specific time point
Maintenance of Healed Erosive EsophagitisRandomized, Double-Blind, Placebo-ControlledPlaceboPercentage of patients maintaining endoscopic healing
Symptomatic Nonerosive GERD Symptom ReliefRandomized, Double-Blind, Placebo-ControlledPlaceboPercentage of days without heartburn or acid regurgitation
Pharmacodynamic (pH Monitoring)Randomized, Crossover, Placebo/Active-ControlledPlacebo, Other PPIsPercentage of time intragastric pH > 4 over 24 hours
Assessment ToolType of MeasurementExamples of Use in this compound Research
LA ClassificationEndoscopic grading of EE severityConfirming eligibility, assessing healing rates of erosions. centerwatch.comnih.govjnmjournal.orgnih.gov
PAGI-SYMPatient-reported symptom severityEvaluating changes in heartburn, regurgitation, and other GI symptoms. jnmjournal.orgmdpi.comresearchgate.netnih.gov
PAGI-QOLPatient-reported quality of life impactAssessing the effect of GERD symptoms on daily life and well-being. jnmjournal.orgmdpi.comresearchgate.netnih.gov
GERDQPatient-reported GERD symptomsEvaluating overall GERD symptom burden. mdpi.com
24-hour pH MonitoringObjective measurement of gastric acidityAssessing the duration and extent of acid suppression. gutnliver.orgspringermedizin.deacademicmed.orgresearchgate.netnih.gov
pH Monitoring ParameterDescriptionRelevance in this compound Studies
Time pH > 4 (%)Percentage of time intragastric pH is above 4.0Key indicator of effective acid suppression for healing and symptom relief. gutnliver.orgspringermedizin.deacademicmed.orgresearchgate.netnih.gov
Time pH > 6 (%)Percentage of time intragastric pH is above 6.0Indicator of more profound acid suppression. gutnliver.orgspringermedizin.deacademicmed.org
Mean 24-hour pHAverage intragastric pH over a 24-hour periodOverall measure of acid control. researchgate.netnih.gov

Future Directions and Emerging Research Avenues

Long-Term Safety and Efficacy in Diverse Patient Cohorts

While dexlansoprazole has been studied in various clinical trials, including those involving pediatric patients aged 12 to 17 fda.govmedicalnewstoday.com, further research is needed to comprehensively evaluate its long-term safety and efficacy across a wider spectrum of diverse patient cohorts. This includes, but is not limited to, individuals with specific comorbidities, different age ranges beyond those already studied, and varying ethnic backgrounds nih.govfda.gov. Understanding the sustained effects and safety profile of this compound in these varied groups is crucial for optimizing long-term management strategies for acid-related conditions.

Genetic Polymorphisms and Personalized this compound Therapy

The metabolism of many PPIs, including this compound, involves the cytochrome P450 2C19 (CYP2C19) enzyme dovepress.comnih.govplos.org. Genetic polymorphisms in the CYP2C19 gene can lead to different metabolizer phenotypes, influencing the pharmacokinetics and pharmacodynamics of PPIs dovepress.comnih.govplos.org. Extensive and ultrarapid metabolizers may clear PPIs more quickly, potentially resulting in lower plasma concentrations and reduced therapeutic efficacy compared to intermediate or poor metabolizers plos.org.

Future research aims to investigate the specific impact of CYP2C19 polymorphisms on this compound's effectiveness and to explore the potential for personalized therapy based on an individual's genetic profile nih.govdovepress.comnih.gov. While there is evidence for the influence of CYP2C19 variability on PPIs in general, more studies are needed to fully understand this relationship for this compound and to determine if genotype-guided dosing could improve treatment response and potentially reduce adverse events dovepress.comnih.gov.

Investigation of Novel Indications or Formulations

The unique DDR formulation of this compound offers potential advantages in maintaining sustained acid suppression nih.govresearchgate.netmdpi.com. This characteristic opens avenues for investigating its utility in novel indications beyond its current approvals for EE and NERD. Potential areas for future research include the use of this compound in the treatment of Helicobacter pylori infection, peptic ulcer bleeding, gastrointestinal bleeding (potentially as an alternative to intravenous PPIs), and the prevention of mucosal injury induced by non-steroidal anti-inflammatory drugs (NSAIDs) nih.gov. Additionally, research into further optimized or novel formulations of this compound could explore ways to further enhance its pharmacokinetic profile, potentially leading to improved clinical outcomes or addressing specific patient needs.

Real-World Effectiveness and Observational Studies

While randomized controlled trials (RCTs) provide robust data on efficacy under controlled conditions, understanding the real-world effectiveness of this compound is equally important msjonline.orgmsjonline.orgresearchgate.net. Observational studies can provide valuable insights into how this compound performs in broader patient populations with varying adherence levels, comorbidities, and lifestyle factors encountered in routine clinical practice msjonline.orgresearchgate.netjnmjournal.org.

Research has indicated that the effectiveness observed in controlled clinical trials may differ from real-world applications, partly due to variations in patient selection and adherence researchgate.net. Future observational studies can help to bridge this gap by evaluating this compound's performance in diverse real-world settings and identifying factors that may influence its effectiveness outside of highly controlled environments researchgate.netjnmjournal.org.

常见问题

Q. What are the established pharmacokinetic parameters of dexlansoprazole, and how do they inform dosing regimens in clinical trials?

this compound’s pharmacokinetics, including its elimination half-life (t½: ~1.17–1.21 h) and clearance rate (CL: 6.62–6.80 L/h), are critical for designing dosing protocols. Studies comparing single vs. multiple doses (e.g., q12h administration) show no significant drug accumulation, supporting its use in sustained acid suppression . Methodologically, researchers should incorporate population pharmacokinetic modeling to account for interindividual variability, particularly CYP2C19 metabolic phenotypes, which influence enantiomer-specific clearance rates .

Q. How is the efficacy of this compound typically measured in GERD-related clinical trials?

Efficacy is quantified using intragastric pH monitoring, with key endpoints including mean 24-hour pH, time pH ≥4 (TpH ≥4), and time pH ≥6 (TpH ≥6). For example, a single 30 mg dose achieves a mean pH of 5.28 ±1.15, TpH ≥4 of 67.34% ±12.34, and TpH ≥6 of 53.70% ±17.06 . Trials should standardize pH measurement devices and control for confounding factors like diet or concomitant medications to ensure reproducibility .

Q. What methodologies are used to compare this compound with other PPIs, such as lansoprazole?

Randomized controlled trials (RCTs) with intention-to-treat (ITT) analysis are preferred. For instance, an 8-week RCT demonstrated this compound’s superior symptom response rates for cough (76.5% vs. 38.0%) and globus (69.7% vs. 30.8%) compared to lansoprazole, using validated symptom scales and multivariate logistic regression to adjust for covariates like dyslipidemia and erosive esophagitis .

Advanced Research Questions

Q. How can researchers address contradictions in pharmacokinetic data between enantiomers of this compound and racemic mixtures?

Contradictions arise from enantiomer-specific metabolism differences. For example, R-enantiomer (this compound) exhibits higher AUC and Vd compared to S-lansoprazole in racemic formulations. Advanced studies should employ chiral chromatography to isolate enantiomers and use pharmacokinetic-pharmacodynamic (PK/PD) modeling to assess their individual contributions to acid suppression. CYP2C19 genotyping is also recommended to stratify participants and reduce metabolic variability .

Q. What experimental designs are optimal for evaluating this compound’s efficacy in atypical GERD symptoms (e.g., cough, globus)?

Hybrid pragmatic-explanatory trials are effective. A study design incorporating 24-hour pH-impedance monitoring alongside validated symptom diaries (e.g., Reflux Symptom Index) can objectively correlate acid exposure with symptom severity. Post-hoc subgroup analyses should adjust for predictors like dyslipidemia or absence of typical GERD symptoms to isolate this compound’s therapeutic effect .

Q. How should researchers handle confounding variables in comparative studies of PPIs?

Multivariate regression models are essential. For example, in a study comparing this compound and lansoprazole, covariates such as erosive esophagitis, dyslipidemia, and baseline symptom severity were included to control for confounding. Propensity score matching or stratification during randomization can further minimize bias .

Q. What strategies mitigate data variability in intragastric pH measurements across multi-center trials?

Standardization protocols include:

  • Using identical pH-monitoring devices calibrated to a reference standard.
  • Centralized training for technicians to ensure consistent probe placement.
  • Blinded adjudication of pH tracings to reduce observer bias. Statistical methods like mixed-effects models can account for center-specific variability .

Q. How can in vitro models be leveraged to study this compound’s off-target effects or drug interactions?

Preclinical studies should utilize human hepatocyte cultures or CYP2C19-expressing cell lines to assess metabolic interactions. For instance, co-incubation with clopidogrel (a CYP2C19 substrate) can quantify competitive inhibition. High-throughput screening assays are also valuable for identifying off-target binding affinities .

Methodological Guidelines

Q. What are best practices for reporting adverse events (AEs) in this compound trials?

Follow CONSORT guidelines:

  • Classify AEs using CTCAE (Common Terminology Criteria for Adverse Events).
  • Report incidence rates stratified by dose and duration.
  • Perform causality assessment (e.g., Naranjo Scale) to distinguish drug-related vs. incidental AEs .

Q. How to ensure reproducibility in preclinical studies of this compound?

Implement ARRIVE 2.0 guidelines:

  • Detail animal models (e.g., GERD-induced rats), including sex/age distribution.
  • Specify drug formulation (e.g., suspension in 0.5% methylcellulose) and administration routes.
  • Publish raw data and analysis scripts in repositories like Figshare or Zenodo .

Data Analysis & Interpretation

Q. What statistical approaches resolve contradictions in symptom response rates between PPIs?

Bayesian network meta-analysis (NMA) can synthesize direct and indirect evidence from multiple trials. For example, NMA of this compound vs. lansoprazole vs. omeprazole can rank PPIs by symptom resolution probability while adjusting for study heterogeneity .

Q. How to analyze pharmacodynamic data when pH metrics show non-normal distributions?

Non-parametric tests (e.g., Wilcoxon signed-rank) are appropriate for skewed pH data. Alternatively, log-transform pH values to approximate normality before applying linear regression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dexlansoprazole
Reactant of Route 2
Reactant of Route 2
Dexlansoprazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。